Trk-IN-18 -

Trk-IN-18

Catalog Number: EVT-12550116
CAS Number:
Molecular Formula: C25H23F2N5O2S
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trk-IN-18 is a novel compound designed as an inhibitor of Tropomyosin Receptor Kinases (Trk), which are critical in various signaling pathways associated with cancer and neurological disorders. The compound is part of a broader class of Trk inhibitors that target the TrkA, TrkB, and TrkC receptors, which are implicated in tumorigenesis when aberrantly activated due to genetic fusions or mutations. The development of Trk-IN-18 aims to provide therapeutic options for patients with tumors harboring such alterations.

Source

Trk-IN-18 has been synthesized and evaluated in various research settings, with significant contributions from studies focusing on the structure-activity relationship of Trk inhibitors. The compound's synthesis was reported in recent literature, highlighting its potential as a targeted therapy for cancers driven by Trk receptor activation .

Classification

Trk-IN-18 is classified as a small molecule inhibitor within the category of targeted cancer therapies. It specifically inhibits the activity of Tropomyosin Receptor Kinases, which are tyrosine kinases involved in cell growth and differentiation. This class of drugs is increasingly relevant in oncology due to the identification of NTRK gene fusions in several cancer types, making them actionable targets for therapy.

Synthesis Analysis

Methods

The synthesis of Trk-IN-18 involves several key steps that typically include the formation of core structures followed by functional group modifications. For instance, initial reactions often utilize starting materials like pyrazolo[4,3-c]pyridine-4,6-diones, which undergo condensation reactions with diketones and β-ketoesters to yield pyridopyrazolo derivatives. These intermediates can then be reacted with aromatic aldehydes to produce arylidene derivatives .

Technical Details

The synthesis generally employs dimethylformamide as a solvent under reflux conditions, with piperidine acting as a catalyst. Characterization of the synthesized compounds is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity. Specific melting points are also recorded to assist in identifying the compounds .

Molecular Structure Analysis

Structure

The molecular structure of Trk-IN-18 features a complex arrangement typical of small molecule inhibitors targeting kinases. It includes a central scaffold that allows for interaction with the ATP-binding site of the Trk receptors. The specific molecular formula and three-dimensional conformation are essential for its biological activity.

Data

The compound's molecular weight, elemental composition, and spectral data (e.g., infrared spectra) provide insights into its structural characteristics. For example, nuclear magnetic resonance data can reveal information about hydrogen and carbon environments within the molecule, essential for confirming its identity post-synthesis .

Chemical Reactions Analysis

Reactions

Trk-IN-18 undergoes various chemical reactions that facilitate its interaction with Trk receptors. These include phosphorylation reactions typical of kinase interactions where ATP binds to the receptor's active site.

Technical Details

Inhibitory assays demonstrate that Trk-IN-18 exhibits potent inhibition against TrkA with an IC50 value indicative of its effectiveness. The compound's mechanism involves competitive inhibition at the ATP-binding site, preventing receptor activation and downstream signaling .

Mechanism of Action

Process

The mechanism by which Trk-IN-18 exerts its effects involves binding to the active site of Tropomyosin Receptor Kinases. By occupying this site, it prevents ATP from binding, thereby inhibiting phosphorylation events crucial for receptor activation.

Data

Studies show that Trk-IN-18 demonstrates selectivity towards different isoforms of Trk receptors, with varying inhibitory constants suggesting differential efficacy against TrkA, TrkB, and TrkC. This selectivity is critical for minimizing off-target effects while maximizing therapeutic outcomes in NTRK fusion-positive tumors .

Physical and Chemical Properties Analysis

Physical Properties

Trk-IN-18 exhibits specific physical properties such as melting point and solubility characteristics that influence its formulation as a therapeutic agent. These properties are crucial for determining how the compound can be delivered effectively in clinical settings.

Chemical Properties

The chemical stability of Trk-IN-18 under physiological conditions is vital for its potential use as a drug. Studies typically assess its solubility in various solvents and its stability under different pH conditions to ensure effective bioavailability .

Applications

Scientific Uses

Trk-IN-18 has potential applications in both clinical and research settings. As a targeted therapy for cancers associated with NTRK fusions, it may improve patient outcomes in tumors resistant to conventional therapies. Additionally, ongoing research into its pharmacokinetics and pharmacodynamics will further elucidate its role in oncology.

Properties

Product Name

Trk-IN-18

IUPAC Name

6-[(2R,4S)-4-fluoro-2-(5-fluoro-2-methylsulfanylphenyl)pyrrolidin-1-yl]-N-[(3-hydroxyphenyl)methyl]imidazo[1,2-b]pyridazine-3-carboxamide

Molecular Formula

C25H23F2N5O2S

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C25H23F2N5O2S/c1-35-22-6-5-16(26)10-19(22)20-11-17(27)14-31(20)24-8-7-23-28-13-21(32(23)30-24)25(34)29-12-15-3-2-4-18(33)9-15/h2-10,13,17,20,33H,11-12,14H2,1H3,(H,29,34)/t17-,20+/m0/s1

InChI Key

ZEBCRZRAVKXXBI-FXAWDEMLSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)F)C2CC(CN2C3=NN4C(=NC=C4C(=O)NCC5=CC(=CC=C5)O)C=C3)F

Isomeric SMILES

CSC1=C(C=C(C=C1)F)[C@H]2C[C@@H](CN2C3=NN4C(=NC=C4C(=O)NCC5=CC(=CC=C5)O)C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.